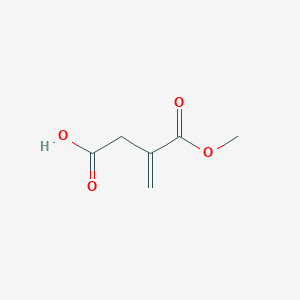
3-(Methoxycarbonyl)but-3-enoic acid
Cat. No. B3022786
Key on ui cas rn:
3377-31-9
M. Wt: 144.12 g/mol
InChI Key: KBFJHOCTSIMQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04071530
Procedure details


In the course of 30 minutes, 59.1 g (1 mol) of isopropyl amine were added dropwise to 158 g (1 mol) of itaconic acid methyl ester in 120 ml of diethyl ether. When the slightly exothermic reaction had finished, the reaction mixture was allowed to stand for 24 hours at room temperature. Then the solvent was removed in vacuo and the residue was subjected to fractionated vacuum distillation. boiling point: 95-98° C/0.05 mm Hg; nD20 : 1.4680



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].[CH3:5][O:6][C:7](=[O:14])[C:8]([CH2:10][C:11](O)=[O:12])=[CH2:9]>C(OCC)C>[C:7]([CH:8]1[CH2:9][N:4]([CH:1]([CH3:3])[CH3:2])[C:11](=[O:12])[CH2:10]1)([O:6][CH3:5])=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
59.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
|
Name
|
|
|
Quantity
|
158 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(=C)CC(=O)O)=O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When the slightly exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent was removed in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was subjected to fractionated vacuum distillation
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(OC)C1CC(N(C1)C(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
